NS3623

Description

Structure

3D Structure

Properties

IUPAC Name |

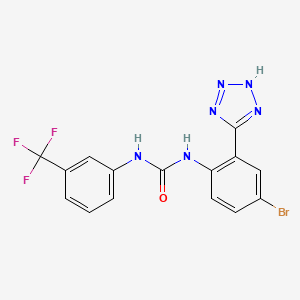

1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3N6O/c16-9-4-5-12(11(7-9)13-22-24-25-23-13)21-14(26)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H2,20,21,26)(H,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPULDIATMTIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Br)C3=NNN=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343630-41-1 | |

| Record name | NS-3623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343630411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS-3623 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9HB2T5SS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NS3623

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of NS3623, a compound with significant effects on cardiac electrophysiology. The information is curated for an audience with a background in pharmacology and ion channel research.

Core Mechanism of Action: A Dual Activator of Cardiac Potassium Channels

This compound is primarily characterized as an activator of two critical potassium channels in the heart: the human ether-a-go-go-related gene (hERG) channel, which conducts the rapid delayed rectifier potassium current (IKr), and the Kv4.3 channel, responsible for the transient outward potassium current (Ito).[1][2][3] This dual activation has potential antiarrhythmic effects.[1][2]

1. Modulation of the hERG (KV11.1) Channel

This compound exhibits a dual and complex interaction with the hERG channel. Its primary effect is activation, which is achieved by modifying the channel's gating properties. Specifically, this compound increases the macroscopic hERG current by slowing the onset of channel inactivation and inducing a rightward shift in the voltage-dependence of inactivation.[4] This results in a greater potassium efflux during the repolarization phase of the cardiac action potential.

Interestingly, this compound also possesses an inhibitory component to its action on hERG channels. This inhibitory effect is associated with the F656 amino acid residue, a key site for high-affinity binding of many hERG inhibitors.[4] This suggests a multifaceted interaction with the channel protein.

2. Activation of the KV4.3 Channel

In addition to its effects on hERG, this compound is an activator of KV4.3 channels, which mediate the Ito current.[3] The Ito current plays a crucial role in the early phase of cardiac repolarization. Activation of KV4.3 by this compound leads to an increased outward potassium current, further contributing to the shortening of the action potential duration.

3. Effects on Other Ion Channels

At concentrations above 10 μM and under conditions of hyperpolarization, this compound has been observed to enhance the activity of a non-selective cation channel in red blood cells, subsequent to its complete blockade of chloride conductance.[5][6] It has also been noted to inhibit currents associated with the SLC26A9 chloride transporter.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's effects from various experimental systems.

Table 1: Electrophysiological Effects on hERG Channels

| Parameter | Value | Cell Type/System | Reference |

| EC50 for Activation | 79.4 µM | Xenopus laevis oocytes | [4] |

| Half-inactivation Voltage Shift | +17.7 mV | Xenopus laevis oocytes | [4] |

Table 2: Electrophysiological Effects on KV4.3 Channels

| Parameter | Value | Cell Type/System | Reference |

| Current Magnitude Increase | 1.44-fold | HEK293 cells | [3] |

Table 3: In Vivo Electrophysiological Effects

| Parameter | Dose | Effect | Animal Model | Reference |

| Corrected QT Interval Shortening | 30 mg/kg | 25 ± 4% | Anesthetized Guinea Pig | [7] |

| QT Interval Shortening | 50 mg/kg | 30 ± 6% | Conscious Guinea Pig | [7] |

| Reversal of Drug-Induced QT Prolongation | 50 mg/kg | Reverted E-4031 induced prolongation | Conscious Guinea Pig | [7] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data. Below are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.

1. Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

-

Objective: To measure the effect of this compound on the currents conducted by hERG and KV4.3 channels expressed heterologously.

-

Methodology:

-

Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the alpha subunits of the desired ion channel (e.g., KV11.1 or KV4.3) and often co-transfected with accessory subunits (e.g., KChIP2 for KV4.3) to better mimic native conditions.

-

Standard whole-cell patch-clamp recordings are performed at a controlled temperature (e.g., 33 ± 1 °C).

-

Pipette solution (intracellular) and bath solution (extracellular) are formulated with specific ionic compositions to isolate the potassium currents of interest.

-

Voltage-clamp protocols are applied to elicit specific channel behaviors. For instance, to measure IKr, a depolarizing pulse to activate the channels is followed by a repolarizing step to measure the characteristic tail current. For Ito, a series of depolarizing steps are used to construct a current-voltage relationship.

-

This compound is applied to the bath solution at various concentrations to determine its effects on current amplitude and channel gating kinetics.

-

2. Two-Electrode Voltage Clamp in Xenopus laevis Oocytes

-

Objective: To characterize the effects of this compound on hERG channels in a robust heterologous expression system.

-

Methodology:

-

Xenopus laevis oocytes are injected with cRNA encoding the hERG channel.

-

After a period of protein expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

-

The oocytes are superfused with a control solution, and specific voltage protocols are applied to measure hERG currents.

-

This compound is then added to the superfusion solution to determine its effect on the channel's biophysical properties, such as activation, inactivation, and deactivation kinetics.

-

3. In Vivo Electrocardiogram (ECG) Recordings in Guinea Pigs

-

Objective: To assess the physiological effects of this compound on cardiac repolarization in a whole-animal model.

-

Methodology:

-

Guinea pigs are used, either anesthetized or conscious, to allow for ECG recordings in different physiological states.

-

Baseline ECGs are recorded to establish normal parameters, including the QT interval.

-

This compound is administered, typically via injection, at varying doses.

-

ECG recordings are continuously monitored to measure changes in the QT interval, which is often corrected for heart rate (QTc).

-

In some protocols, a known hERG channel blocker (e.g., E-4031) is administered to induce QT prolongation, and the ability of subsequently administered this compound to reverse this effect is evaluated.

-

Visualizing the Mechanism and Workflows

Signaling and Interaction Pathway of this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Regulation of Kv4.3 and hERG potassium channels by KChIP2 isoforms and DPP6 and response to the dual K+ channel activator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NS 3623 | CAS:343630-41-1 | KV11.1 (hERG) channel activator; antiarrhythmic | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. The Chloride Conductance Inhibitor this compound Enhances the Activity of a Non-selective Cation Channel in Hyperpolarizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Chloride Conductance Inhibitor this compound Enhances the Activity of a Non-selective Cation Channel in Hyperpolarizing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo effects of the IKr agonist this compound on cardiac electrophysiology of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Dual Mode of Action of NS3623 on Cardiac Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS3623, N-(4-bromo-2-(1H-tetrazol-5-yl)-phenyl)-N'-(3'-trifluoromethylphenyl)urea, is a small molecule that has garnered significant interest for its potential as an antiarrhythmic agent. Contrary to initial inquiries suggesting activity on GABA and monoamine transporters, the pharmacological profile of this compound is centered on its distinct modulatory effects on cardiac potassium channels. This technical guide elucidates the dual mode of action of this compound, focusing on its well-characterized interactions with the voltage-gated potassium channels KV11.1 (hERG) and KV4.3. This document provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism: A Dual Modulator of Cardiac Repolarization

The therapeutic potential of this compound stems from its ability to modulate two critical potassium currents involved in the repolarization of the cardiac action potential: the rapid delayed rectifier current (IKr), mediated by hERG channels, and the transient outward current (Ito), primarily conducted by KV4.3 channels.[1][2][3] this compound exhibits a unique dual mode of action on hERG channels, acting as both an activator and a partial inhibitor, while it functions as an activator of KV4.3 channels, particularly in the presence of accessory subunits.[1][4]

Dual Action on KV11.1 (hERG) Channels

This compound's effect on hERG channels is complex, involving both activation and inhibition. This dual activity is concentration-dependent and influenced by the conformational state of the channel.

-

Activation: At lower concentrations, this compound acts as a hERG channel activator. It increases the macroscopic hERG current primarily by slowing the onset of channel inactivation.[3] This is achieved by shifting the voltage dependence of inactivation to more positive potentials, thereby increasing the availability of open channels.[3]

-

Inhibition: Paradoxically, at higher concentrations, this compound can also act as a partial blocker of hERG channels. This inhibitory effect is thought to be mediated by interaction with specific residues within the channel pore. Mutagenesis studies have identified phenylalanine at position 656 (F656) as a critical residue for the high-affinity binding of many hERG inhibitors.[5] The observation that the F656M mutation enhances the current-increasing effect of this compound suggests that the wild-type F656 residue is involved in the inhibitory component of this compound's action.

Activation of KV4.3 Channels

This compound also functions as an activator of KV4.3 channels, which are responsible for the Ito current that contributes to the early phase of cardiac repolarization. The effect of this compound on KV4.3 is significantly modulated by the presence of cytoplasmic accessory subunits, namely K+ Channel Interacting Proteins (KChIPs) and Dipeptidyl-Peptidase-Like-Proteins (DPPLs), such as DPP6.[4][6] While this compound alone has a modest effect on KV4.3 channels, its co-expression with KChIP2 and DPP6 leads to a more robust potentiation of the Ito current.[4][6] This suggests that the binding site or the conformational changes induced by this compound are influenced by these accessory proteins.

Quantitative Data

The following tables summarize the key quantitative parameters describing the effects of this compound on hERG and KV4.3 channels.

| Parameter | Channel | Value | Experimental System |

| EC50 (Activation) | hERG (KV11.1) | 79.4 µM | Xenopus laevis oocytes |

| ΔV1/2 (Inactivation) | hERG (KV11.1) | +17.7 mV (rightward shift) | Xenopus laevis oocytes |

| Effect on IKr Tail Current | hERG (KV11.1) | 60-68% increase | Cultured canine cardiomyocytes |

| Effect on KV4.3 Current | KV4.3 + KChIP2.1 + DPP6 | Significant fold increase | HEK293 cells |

Table 1: In Vitro Electrophysiological Effects of this compound.

| Animal Model | Dosage | Route of Administration | Effect on QT Interval |

| Anesthetized Guinea Pig | 30 mg/kg | Intravenous | 25 ± 4% shortening (corrected QT) |

| Conscious Guinea Pig | 50 mg/kg | Intravenous | 30 ± 6% shortening |

Table 2: In Vivo Effects of this compound on Cardiac Electrophysiology.[3]

Experimental Protocols

The characterization of this compound's effects on potassium channels relies heavily on electrophysiological techniques, particularly the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp Recording of hERG and KV4.3 Currents in HEK293 Cells

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently transfected with cDNA encoding the desired potassium channel subunits (hERG or KV4.3) and accessory proteins (KChIP2, DPP6) using a suitable transfection reagent (e.g., lipofection-based).[7]

-

Recordings are typically performed 24-48 hours post-transfection.[7]

2. Solutions:

-

External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[8]

-

Internal (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5.374 CaCl2, 1.75 MgCl2, 4 Na2-ATP; pH adjusted to 7.2 with KOH.[8]

3. Voltage-Clamp Protocols:

-

For hERG (IKr) Currents:

-

Activation: Cells are held at a holding potential of -80 mV. To elicit tail currents, a depolarizing pulse to +20 mV or +40 mV for 500-1000 ms is applied to activate and then inactivate the channels, followed by a repolarizing step to various potentials (e.g., -50 mV) to measure the tail current.

-

Inactivation: A two-pulse protocol is used. A conditioning pulse to various voltages is applied to induce inactivation, followed by a test pulse to a depolarizing potential (e.g., +20 mV) to assess the fraction of available channels.

-

Deactivation: Channels are activated by a depolarizing pulse (e.g., to +40 mV), followed by repolarizing steps to a range of negative potentials to measure the rate of channel closing.[1]

-

-

For KV4.3 (Ito) Currents:

-

Activation: From a holding potential of -80 mV, a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) are applied to elicit the transient outward currents.[4]

-

Inactivation: A standard two-pulse protocol is employed, with a variable conditioning prepulse to inactivate the channels followed by a constant test pulse to measure the remaining current.

-

Recovery from Inactivation: Two identical depolarizing pulses are separated by a variable time interval at a hyperpolarized potential to determine the time course of recovery.

-

4. Data Acquisition and Analysis:

-

Currents are recorded using a patch-clamp amplifier and digitized.

-

Data analysis is performed using specialized software to measure current amplitudes, time constants of activation, inactivation, and deactivation, and to construct current-voltage (I-V) relationships and dose-response curves.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action on hERG and KV4.3 channels.

Experimental Workflow for Electrophysiological Characterization

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Regulation of Kv4.3 and hERG potassium channels by KChIP2 isoforms and DPP6 and response to the dual K+ channel activator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ranolazine inhibition of hERG potassium channels: drug-pore interactions and reduced potency against inactivation mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Kv4.3 and hERG potassium channels by KChIP2 isoforms and DPP6 and response to the dual K+ channel activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sophion.com [sophion.com]

An In-depth Technical Guide to NS3623 hERG Channel Activation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the activation of the human Ether-à-go-go-Related Gene (hERG) potassium channel by the small molecule activator, NS3623. The document delves into the quantitative effects of this compound on hERG channel kinetics, details the experimental protocols used to ascertain these effects, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on the electrophysiological properties of the hERG channel.

| Parameter | Value | Cell Line | Reference |

| EC50 | 79.4 µM | Xenopus laevis oocytes | [1] |

| IKr Tail Current Increase (at +50 mV) | 60% (normal mid-myocardial cells)68% (48h cultured mid-myocardial cells) | Canine Cardiomyocytes | [2] |

| Half-Inactivation Voltage (V1/2) Shift | +17.7 mV (rightward shift) | Xenopus laevis oocytes | [1] |

| Corrected QT (QTc) Interval Shortening (in vivo) | 25 ± 4% (30 mg/kg, anesthetized)30 ± 6% (50 mg/kg, conscious) | Guinea Pigs | [2][3] |

Table 1: Key Pharmacological and Electrophysiological Parameters of this compound on hERG Channels.

| Condition | V1/2 of Activation (mV) | Slope Factor (k) | Reference |

| Control | Data not explicitly found | Data not explicitly found | |

| + this compound | Data not explicitly found, but this compound primarily affects inactivation | Data not explicitly found | [4][5] |

| Kinetic Parameter | Effect of this compound | Notes | Reference |

| Time Constant of Inactivation | Increased (slower onset of inactivation) | A key mechanism of hERG activation by this compound. | [1] |

| Deactivation Kinetics | No significant change in fast or slow components. | Studied using a two-exponential fit to tail currents. | [4] |

| Recovery from Inactivation | Not explicitly detailed for this compound on hERG, but its effect on inactivation suggests a potential modulation. | Further investigation may be required. |

Table 3: Effects of this compound on hERG Channel Gating Kinetics.

Experimental Protocols

The characterization of this compound's effects on hERG channels predominantly relies on patch-clamp electrophysiology. Below are detailed methodologies from cited research.

Cell Preparation and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low background of endogenous ion channel expression.[6]

-

Transfection: Cells are transiently transfected with plasmids encoding the hERG channel (and often a fluorescent marker like GFP to identify transfected cells). Lipofectamine 2000 is a common transfection reagent, used at a 2:1 ratio with DNA.[6]

-

Cell Culture: Following transfection, cells are cultured for approximately 24 hours before being re-plated onto glass coverslips for electrophysiological recordings.[6]

Whole-Cell Patch-Clamp Electrophysiology

-

Recording Temperature: Experiments are typically performed at or near physiological temperature (33 ± 1 °C or 37 °C) to better mimic in vivo conditions.[6][7]

-

Solutions:

-

Data Acquisition:

Voltage-Clamp Protocols

-

To Measure I-V Relationship and Activation:

-

Holding potential: -80 mV.

-

Depolarizing steps: A series of voltage steps (e.g., from -60 mV to +40 mV in 10 or 20 mV increments) are applied to activate the channels.

-

Repolarizing step: Following the depolarizing pulse, the membrane is repolarized to a negative potential (e.g., -40 mV or -70 mV) to record tail currents, which are used to determine the voltage-dependence of activation.[4][5]

-

-

To Study Inactivation:

-

A pre-pulse to a positive potential (e.g., +40 mV) for a sufficient duration (e.g., 1 second) to induce inactivation.

-

A subsequent series of test pulses at various negative potentials to measure the recovery from inactivation.

-

-

To Study Deactivation:

-

A long depolarizing pulse (e.g., 1 second at +40 mV) to fully activate the channels.

-

A series of repolarizing steps to different negative potentials (e.g., from -130 mV to -40 mV in 10 mV increments) to measure the rate of channel closing (deactivation).[4]

-

Visualizations

Proposed Mechanism of this compound Action on hERG Channel

Caption: Proposed mechanism of this compound action on hERG channel gating.

Experimental Workflow for Assessing hERG Activation

Caption: Experimental workflow for electrophysiological assessment of this compound.

Logical Relationship of this compound's Dual Action

Caption: Logical diagram illustrating the dual activator and partial blocker nature of this compound.

References

- 1. A quantitative analysis of the activation and inactivation kinetics of HERG expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Kv4.3 and hERG potassium channels by KChIP2 isoforms and DPP6 and response to the dual K+ channel activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Kv4.3 and hERG potassium channels by KChIP2 isoforms and DPP6 and response to the dual K+ channel activator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Modulation of the KV4.3 Channel by NS3623

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the modulation of the voltage-gated potassium channel KV4.3 by the small molecule NS3623. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the compound's mechanism of action, experimental protocols for its study, and quantitative data on its effects.

Introduction to KV4.3 and this compound

The KV4.3 potassium channel, encoded by the KCND3 gene, is a critical component of the transient outward potassium current (Ito) in cardiac and neuronal tissues.[1][2][3] This current plays a pivotal role in the early repolarization phase of the cardiac action potential.[1] Dysregulation of KV4.3 function has been implicated in various cardiovascular diseases, including heart hypertrophy and failure.[1]

This compound is a small molecule that has been identified as a dual activator of the rapid delayed rectifier K+ current (IKr), mediated by hERG channels, and the transient outward current (Ito), of which KV4.3 is a primary component.[4][5][6][7] Its ability to modulate these key cardiac currents has positioned it as a compound of interest for potential antiarrhythmic therapies.[5][6][8]

Mechanism of Action of this compound on KV4.3

This compound enhances the current amplitude of the KV4.3 channel.[4][7] Notably, its agonistic effect on KV4.3 amplitude appears to be largely independent of the presence of accessory subunits such as KChIP2 and DPP6.[4][7] However, these accessory subunits do influence the modulatory effects of this compound on the channel's inactivation kinetics.[4][7][9]

Interestingly, initial studies in Xenopus oocytes showed no significant effect of this compound on KV4.3 channels, which was hypothesized to be due to the absence of necessary accessory subunits in that expression system.[4][10] Subsequent research in mammalian cell lines co-expressing these subunits has clarified the modulatory role of this compound.[4]

Quantitative Data on KV4.3 Modulation by this compound

The following tables summarize the quantitative effects of this compound on KV4.3 channel properties as reported in the literature.

| Cell Line | Expressed Proteins | This compound Concentration | Parameter | Effect | Reference |

| HEK293 | KV4.3 | 10 µM | Peak Outward Current (+30 mV) | ~1.44-fold increase | [4] |

| HEK293 | KV4.3 + KChIP2.1 | 10 µM | Peak Outward Current (+30 mV) | Increase | [4] |

| HEK293 | KV4.3 + KChIP2.2 | 10 µM | Peak Outward Current (+30 mV) | Increase | [4] |

| HEK293 | KV4.3 + KChIP2.1 + DPP6 | 10 µM | Peak Outward Current (+30 mV) | Reduced agonism compared to KV4.3 alone | [4] |

| Cell Line | Expressed Proteins | This compound Concentration | Parameter | Effect | Reference |

| HEK293 | KV4.3 | 10 µM | Fast Inactivation Time Constant | No detectable alteration | [4] |

| HEK293 | KV4.3 + KChIP2.1 | 10 µM | Fast Inactivation Time Constant | ~35% increase | [4] |

| HEK293 | KV4.3 + KChIP2.2 | 10 µM | Fast Inactivation Time Constant | ~35% increase | [4] |

| HEK293 | KV4.3 + KChIP2.1 + DPP6 | 10 µM | Fast Inactivation Time Constant | Further increased | [4] |

| HEK293 | KV4.3 + KChIP2.2 + DPP6 | 10 µM | Fast Inactivation Time Constant | Further increased | [4] |

Experimental Protocols

Cell Culture and Transfection

HEK293 cells are a common model system for studying the effects of this compound on KV4.3.

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For transient expression, cells are transfected with plasmids encoding KV4.3 and its accessory subunits (e.g., KChIP2.1, KChIP2.2, DPP6) using a suitable transfection reagent. Experiments are typically performed 48-72 hours post-transfection.

Electrophysiology: Whole-Cell Patch-Clamp

Whole-cell patch-clamp is the primary technique used to measure the activity of KV4.3 channels.[4][7]

-

Pipettes: Borosilicate glass capillaries are pulled to a resistance of 2.5–3 MΩ.[4]

-

Internal Solution (Pipette Solution): A typical internal solution contains (in mM): 110 KCl, 5 K2ATP, 5 K4BAPTA, 5 MgCl2, and 10 HEPES, with the pH adjusted to 7.2 with KOH.

-

External Solution (Bath Solution): A standard external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.

-

Data Acquisition: Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software. Data is typically filtered at 2 kHz and sampled at 10 kHz.

-

Temperature: Experiments are conducted at a controlled temperature, often 33 ± 1 °C, to better mimic physiological conditions.[4][7]

Voltage Protocols

Specific voltage protocols are applied to elicit and study the biophysical properties of the KV4.3 current.

-

Current-Voltage (I-V) Relationship: To determine the effect of this compound on the current amplitude across a range of voltages, cells are held at a holding potential of -80 mV. Depolarizing steps are then applied in 10 mV increments to various test potentials (e.g., from -60 mV to +40 mV) for a duration of 500 ms.

-

Inactivation Kinetics: The time course of current decay during a depolarizing pulse (e.g., to +30 mV or +40 mV) is fitted with a bi-exponential function to determine the fast and slow time constants of inactivation.[4]

-

Recovery from Inactivation: To assess the rate of recovery from inactivation, a two-pulse protocol is used. A conditioning pulse depolarizes the cell to inactivate the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied to measure the recovered current.

Signaling Pathways and Experimental Workflow Diagrams

KV4.3 Channel Complex and Modulation

The following diagram illustrates the components of the KV4.3 channel complex and the modulatory effect of this compound.

Caption: KV4.3 channel complex and this compound modulation.

Experimental Workflow for Patch-Clamp Analysis

The diagram below outlines the typical experimental workflow for studying the effects of this compound on KV4.3 channels using patch-clamp electrophysiology.

Caption: Patch-clamp experimental workflow.

Conclusion

This compound is a valuable pharmacological tool for studying the KV4.3 channel and its role in cellular electrophysiology. Its dual action on both Ito and IKr presents a unique profile for potential therapeutic applications in cardiac arrhythmias. This guide provides a foundational understanding of its interaction with KV4.3, along with the necessary experimental framework for further investigation. Researchers are encouraged to consider the influence of accessory subunits when designing and interpreting experiments involving this compound and the KV4.3 channel.

References

- 1. The potential role of Kv4.3 K+ channel in heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Regulation of Kv4.3 and hERG potassium channels by KChIP2 isoforms and DPP6 and response to the dual K+ channel activator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NS 3623 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Regulation of Kv4.3 and hERG potassium channels by KChIP2 isoforms and DPP6 and response to the dual K+ channel activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

NS3623 as a Chloride Channel Inhibitor in Red Blood Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NS3623, a potent inhibitor of chloride conductance in red blood cells (RBCs). It details the compound's mechanism of action, its effects on erythrocyte physiology, and its potential therapeutic applications, particularly in the context of sickle cell disease. This document synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Red blood cell volume homeostasis is critical for their function and survival. This is maintained through a delicate balance of ion transport across the erythrocyte membrane. In certain pathological conditions, such as sickle cell disease, dysregulation of ion transport leads to RBC dehydration, increased hemoglobin concentration, and subsequent cell sickling and vaso-occlusion[1][2]. The Ca2+-activated K+ channel (Gardos channel) and the K-Cl cotransport system are major contributors to sickle cell dehydration[3]. The activity of the Gardos channel is dependent on a parallel efflux of chloride ions to maintain electroneutrality. Therefore, inhibition of chloride conductance presents a promising therapeutic strategy to prevent RBC dehydration.

This compound has emerged as a novel and potent inhibitor of chloride conductance in human red blood cells[1][2]. This guide explores the technical details of its action and provides methodologies for its investigation.

Mechanism of Action and Physiological Effects

This compound primarily acts by blocking the chloride conductance (gCl) in red blood cells[1][2]. This inhibition is reversible and has been shown to be highly effective both in vitro and in vivo.

At higher concentrations, this compound exhibits a secondary effect of enhancing the activity of a non-selective cation (NSC) channel, particularly under hyperpolarizing conditions[2][4][5]. This dual functionality makes its effects on RBC physiology complex and concentration-dependent.

The primary therapeutic potential of this compound lies in its ability to prevent the dehydration of sickle red blood cells. By blocking chloride efflux, this compound indirectly inhibits the Gardos channel-mediated potassium and water loss, thereby maintaining RBC hydration and reducing the propensity for sickling[1][2].

Signaling Pathway of this compound Action in Red Blood Cells

The following diagram illustrates the proposed signaling pathway for this compound's effect on red blood cell ion transport, particularly in the context of conditions that trigger Gardos channel activation.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound's activity.

Table 1: In Vitro Efficacy of this compound on Human Red Blood Cell Chloride Conductance

| Parameter | Value | Cell Type | Reference |

| IC50 | 210 nmol/L | Human RBCs | [1][2] |

| Maximal Inhibition | 95% | Human RBCs | [1][2] |

Table 2: In Vivo Efficacy of this compound on Red Blood Cell Chloride Conductance in Mice

| Parameter | Value | Species | Reference |

| ED50 | 25 mg/kg | Normal Mice | [1][2] |

| Inhibition at 100 mg/kg (5 hours post-dose) | 70% | Normal Mice | [1][2] |

| Duration of Action (single 100 mg/kg dose) | Inhibition disappears after 24 hours | Normal Mice | [1][2] |

Table 3: Effects of this compound on Red Blood Cell Parameters in a Sickle Cell Disease Mouse Model (SAD Mice) after 3 Weeks of Treatment

| Treatment Group (mg/kg, twice daily) | Change in Hematocrit | Change in Mean Corpuscular Hemoglobin Concentration (MCHC) | Change in Intracellular Cation Content | Morphological Changes | Reference |

| 10 | Increased | Decreased | Increased | Shift from sickled to discoid erythrocytes | [2] |

| 35 | Increased | Decreased | Increased | Shift from sickled to discoid erythrocytes | [2] |

| 100 | Increased | Decreased | Increased | Shift from sickled to discoid erythrocytes, with some echinocytes | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of this compound on red blood cells.

Measurement of Red Blood Cell Chloride Conductance

This protocol is adapted from methods used to characterize chloride channel inhibitors.

Principle: The chloride conductance of red blood cells is measured by inducing a potassium permeability with the ionophore valinomycin and monitoring the subsequent cell shrinkage, which is rate-limited by chloride efflux.

Materials:

-

Freshly collected whole blood with anticoagulant (e.g., heparin or EDTA)

-

Valinomycin stock solution (e.g., 10 mM in DMSO)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Isotonic saline solution (e.g., 150 mM NaCl, 5 mM HEPES, pH 7.4)

-

Spectrophotometer or plate reader capable of measuring light scattering at ~600 nm

Procedure:

-

RBC Preparation:

-

Centrifuge whole blood at 1000 x g for 10 minutes at 4°C.

-

Aspirate the plasma and buffy coat.

-

Wash the RBC pellet three times with 10 volumes of cold isotonic saline solution.

-

Resuspend the washed RBCs to a 10% hematocrit in isotonic saline.

-

-

Assay Setup:

-

Prepare a series of dilutions of this compound in isotonic saline. Include a vehicle control (DMSO).

-

In a 96-well plate, add 180 µL of the RBC suspension to each well.

-

Add 10 µL of the this compound dilutions or vehicle control to the respective wells and incubate for 15 minutes at 37°C.

-

-

Induction of K+ Permeability and Measurement:

-

Prepare a working solution of valinomycin in isotonic saline (e.g., 20 µM).

-

Initiate the reaction by adding 10 µL of the valinomycin working solution to each well.

-

Immediately begin monitoring the change in optical density (OD) at 600 nm every 30 seconds for 15-20 minutes. An increase in OD indicates cell shrinkage.

-

-

Data Analysis:

-

Calculate the initial rate of OD change for each concentration of this compound.

-

Normalize the rates to the vehicle control (0% inhibition) and a maximal inhibition control (if available) or the highest concentration of this compound (assuming near 100% inhibition at saturation).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50.

-

Assessment of Red Blood Cell Dehydration

This protocol measures changes in red blood cell density, an indicator of cell hydration.

Principle: Dehydrated, denser red blood cells can be separated from less dense, hydrated cells by centrifugation through a density gradient.

Materials:

-

Washed red blood cells

-

Percoll or Stractan solutions of varying densities

-

Density marker beads (optional)

-

Microhematocrit tubes

-

Centrifuge

Procedure:

-

Density Gradient Preparation:

-

Prepare a discontinuous or continuous density gradient using Percoll or Stractan solutions in a centrifuge tube. The range of densities should encompass that of normal and dehydrated RBCs (e.g., 1.080 to 1.120 g/mL).

-

-

RBC Treatment:

-

Incubate washed RBCs with this compound or vehicle control under conditions that induce dehydration (e.g., for sickle cells, deoxygenation cycles; for normal cells, treatment with a calcium ionophore like A23187).

-

-

Centrifugation:

-

Carefully layer the treated RBC suspension on top of the density gradient.

-

Centrifuge at a force and duration sufficient to separate the cells according to their density (e.g., 20,000 x g for 20 minutes).

-

-

Analysis:

-

After centrifugation, the RBCs will be distributed in bands according to their density.

-

The distribution can be quantified by fractionating the gradient and measuring the hemoglobin content in each fraction.

-

A shift in the distribution towards lower densities in the this compound-treated samples compared to the control indicates a reduction in cell dehydration.

-

Measurement of Intracellular Ion Concentrations

This protocol outlines the measurement of intracellular Na+ and K+ using atomic absorption spectroscopy or a flame photometer.

Principle: The total intracellular concentration of specific ions is determined after lysing the red blood cells and separating the intracellular contents from the extracellular medium.

Materials:

-

Washed red blood cells

-

This compound

-

Trichloroacetic acid (TCA) or other suitable lysing agent

-

Atomic absorption spectrometer or flame photometer

-

Na+ and K+ standards

Procedure:

-

RBC Treatment and Washing:

-

Incubate washed RBCs with this compound or vehicle control under the desired experimental conditions.

-

After incubation, rapidly wash the cells with a cold, isotonic, non-ionic solution (e.g., ice-cold 112 mM MgCl2) to remove extracellular ions. Perform washes quickly to minimize ion leakage.

-

-

Cell Lysis:

-

After the final wash, lyse a known volume of the packed RBC pellet with a known volume of a protein-precipitating agent like 5% TCA.

-

Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

-

Ion Measurement:

-

Carefully collect the supernatant, which contains the intracellular ions.

-

Measure the concentration of Na+ and K+ in the supernatant using an atomic absorption spectrometer or flame photometer, comparing the readings to a standard curve.

-

-

Data Normalization:

-

Measure the hemoglobin content of the original packed RBC pellet to normalize the ion concentrations to the amount of cellular material.

-

Express the results as mmol of ion per liter of cells or per gram of hemoglobin.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for investigating this compound and the logical relationship of its effects.

Experimental Workflow for Evaluating this compound

Logical Relationship of this compound's Dual Action

Conclusion

This compound is a valuable research tool for studying the role of chloride conductance in red blood cell physiology and pathophysiology. Its potent inhibitory effect on chloride channels makes it a promising candidate for the development of therapies aimed at preventing red blood cell dehydration, particularly in sickle cell disease. Further research is warranted to fully elucidate its dual mechanism of action and to optimize its therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and application of this compound.

References

- 1. reframeDB [reframedb.org]

- 2. Frontiers | The Chloride Conductance Inhibitor this compound Enhances the Activity of a Non-selective Cation Channel in Hyperpolarizing Conditions [frontiersin.org]

- 3. Red Cell Dehydration in Sickle Cell Disease [sickle.bwh.harvard.edu]

- 4. The Chloride Conductance Inhibitor this compound Enhances the Activity of a Non-selective Cation Channel in Hyperpolarizing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Chloride Conductance Inhibitor this compound Enhances the Activity of a Non-selective Cation Channel in Hyperpolarizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on NS3623 for Sickle Cell Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on NS3623 as a potential therapeutic agent for sickle cell disease (SCD). The core of this document focuses on the preclinical in vitro and in vivo studies that have elucidated the mechanism of action and therapeutic potential of this novel chloride conductance blocker. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the scientific basis for this compound's application in SCD.

Introduction to Sickle Cell Disease and Erythrocyte Dehydration

Sickle cell disease is a genetic disorder characterized by the presence of abnormal hemoglobin (HbS), which polymerizes upon deoxygenation. This polymerization leads to the characteristic sickling of red blood cells (RBCs), causing a cascade of pathological events including vaso-occlusion, chronic hemolysis, and inflammation. A critical factor exacerbating HbS polymerization is the dehydration of sickle erythrocytes. The loss of intracellular water increases the concentration of HbS, thereby accelerating polymerization and cell sickling.

Two primary ion transport pathways are implicated in the dehydration of sickle RBCs: the Ca2+-activated K+ channel (Gardos channel) and the K-Cl cotransport (KCC) system. The efflux of potassium ions through these pathways, followed by the parallel movement of chloride ions and water, leads to a reduction in cell volume and an increase in the mean corpuscular hemoglobin concentration (MCHC). Therefore, targeting these ion transport pathways presents a viable therapeutic strategy to mitigate sickle cell pathology by preventing erythrocyte dehydration.

This compound: A Novel Chloride Conductance Blocker

This compound is a novel small molecule identified as a potent blocker of chloride conductance in human erythrocytes. The foundational research explored its potential to prevent the dehydration of sickle RBCs by inhibiting the chloride efflux that accompanies potassium loss through the Gardos channel. By blocking this parallel ion movement, this compound is hypothesized to maintain erythrocyte hydration, thereby reducing HbS polymerization and its downstream consequences.

In Vitro Efficacy of this compound

The initial characterization of this compound was performed using in vitro assays on red blood cells from healthy donors and patients with sickle cell disease. These studies were crucial in determining the compound's potency and mechanism of action at the cellular level.

Quantitative Data: In Vitro Studies

| Parameter | Value | Cell Type | Reference |

| IC50 for Cl- Conductance Block | 210 nmol/L | Human Red Blood Cells | [1] |

| Maximal Block of Cl- Conductance | 95% | Human Red Blood Cells | [1] |

Experimental Protocol: Measurement of Chloride Conductance

The chloride conductance (gCl) of human red blood cells was determined using a continuous-flow method. This technique allows for the rapid measurement of ion fluxes across the erythrocyte membrane.

Principle: The membrane potential of red blood cells is manipulated by the addition of the potassium ionophore valinomycin, which dramatically increases potassium permeability. The resulting membrane potential is a function of the relative conductances of potassium and chloride ions. By measuring the membrane potential, the chloride conductance can be calculated. The protonophore carbonyl cyanide m-chlorophenylhydrazone (CCCP) is used to clamp the intracellular pH to the extracellular pH, allowing changes in extracellular pH to reflect changes in membrane potential.

Apparatus:

-

A continuous-flow apparatus with a mixing chamber and a pH electrode.

-

Syringe pumps for the delivery of cell suspension and test solutions.

-

A data acquisition system to record pH changes over time.

Procedure:

-

Preparation of Red Blood Cells: Whole blood from healthy donors or sickle cell patients is washed three times in a saline solution (e.g., 150 mM NaCl, 10 mM Tris-HCl, pH 7.4) to remove plasma and buffy coat. The packed red blood cells are resuspended to a hematocrit of approximately 50%.

-

Measurement: a. The red blood cell suspension is pumped into the mixing chamber of the continuous-flow apparatus. b. A solution containing valinomycin and varying concentrations of this compound (or vehicle control) is simultaneously pumped into the mixing chamber. c. The change in extracellular pH is continuously monitored by the pH electrode as the cells flow past it. d. The chloride conductance is calculated from the change in membrane potential, which is inferred from the pH measurements.

-

Data Analysis: The dose-response curve for this compound is generated by plotting the percentage inhibition of chloride conductance against the concentration of this compound. The IC50 value is determined from this curve.

In Vivo Efficacy of this compound in a Sickle Cell Disease Mouse Model

To assess the therapeutic potential of this compound in a living organism, preclinical studies were conducted using the SAD (Sickle, Antilles, D-Punjab) transgenic mouse model of sickle cell disease. These mice express human α- and βSAD-globin chains and exhibit key features of human SCD, including erythrocyte sickling and dehydration.

Quantitative Data: In Vivo Studies in SAD Mice

| Parameter | Dosage of this compound | Outcome | Reference |

| ED50 for RBC gCl Inhibition (Normal Mice) | 25 mg/kg (oral) | - | [1] |

| Hematocrit | 10, 35, and 100 mg/kg (twice daily for 3 weeks) | Increased in all treatment groups | [1] |

| Mean Corpuscular Hemoglobin Concentration (MCHC) | 10, 35, and 100 mg/kg (twice daily for 3 weeks) | Decreased in all treatment groups | [1] |

| Intracellular Cation Content | 10, 35, and 100 mg/kg (twice daily for 3 weeks) | Increased in all treatment groups | [1] |

| Dense Red Cell Population | 10, 35, and 100 mg/kg (twice daily for 3 weeks) | Loss of the densest population | [1] |

| Erythrocyte Morphology | 10, 35, and 100 mg/kg (twice daily for 3 weeks) | Shift from sickled to discoid erythrocytes | [1] |

Experimental Protocols

-

Animal Model: Transgenic SAD mice, which provide a relevant in vivo model of sickle cell disease.

-

Dosing: this compound was administered orally to SAD mice at doses of 10, 35, and 100 mg/kg, twice daily for a period of 3 weeks. A vehicle control group was also included. Oral gavage is the standard method for precise oral administration in mice.

-

Blood Collection: Blood samples were collected from the mice at baseline and at the end of the treatment period.

-

Parameters Measured:

-

Hematocrit: Determined by centrifugation of blood in microhematocrit tubes.

-

Mean Corpuscular Hemoglobin Concentration (MCHC): Calculated from the hemoglobin concentration and hematocrit.

-

Intracellular Cation Content (Na+ and K+): Measured by atomic absorption spectroscopy after lysis of the red blood cells.

-

Red Blood Cell Density Distribution: Analyzed by centrifugation of blood over a discontinuous Percoll-Larex density gradient. This method separates erythrocytes based on their density, allowing for the quantification of the dense, dehydrated cell population.

-

Erythrocyte Morphology: Assessed by light microscopy of blood smears to observe the proportion of sickled versus normal discoid erythrocytes.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Erythrocyte Dehydration in Sickle Cell Disease

The following diagram illustrates the key signaling events leading to the dehydration of sickle erythrocytes and the proposed point of intervention for this compound.

Caption: Signaling pathway of sickle erythrocyte dehydration.

Experimental Workflow for In Vivo Study of this compound

The following diagram outlines the logical flow of the in vivo experiments conducted to evaluate the efficacy of this compound in the SAD mouse model.

Caption: In vivo experimental workflow for this compound evaluation.

Conclusion

The foundational research on this compound provides compelling preclinical evidence for its potential as a therapeutic agent for sickle cell disease. By effectively blocking chloride conductance in red blood cells, this compound was shown to prevent erythrocyte dehydration both in vitro and in a transgenic mouse model of SCD. The in vivo studies demonstrated that oral administration of this compound led to significant improvements in key hematological parameters, including increased hematocrit, decreased MCHC, and a reduction in the proportion of dense, sickled erythrocytes. These findings strongly support the continued investigation of chloride conductance blockers as a promising therapeutic strategy to ameliorate the pathophysiology of sickle cell disease. Further clinical development and investigation are warranted to translate these promising preclinical results into a novel treatment for patients.

References

An In-depth Technical Guide to the Electrophysiology of NS3623

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS3623 is a small molecule with multifaceted electrophysiological effects, primarily recognized for its dual activation of cardiac potassium channels. This technical guide provides a comprehensive overview of the known electrophysiological properties of this compound, its impact on various ion channels, and the experimental methodologies employed to elucidate these actions. The information is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular drug discovery and related fields.

Core Electrophysiological Profile of this compound

This compound exhibits a complex pharmacological profile, acting on multiple ion channels. Its primary activities include the activation of the human Ether-à-go-go-Related Gene (hERG) potassium channel, responsible for the rapid delayed rectifier potassium current (IKr), and the Kv4.3 potassium channel, which underlies the transient outward potassium current (Ito).[1][2] Concurrently, it has been identified as an inhibitor of chloride conductance and an activator of non-selective cation channels, particularly in erythrocytes.[3]

Effects on Cardiac Potassium Channels

This compound's influence on cardiac repolarization is a key area of its investigation. By activating both IKr and Ito, it has demonstrated potential antiarrhythmic properties.[1][2]

Human Ether-à-go-go-Related Gene (hERG/Kv11.1) Channels (IKr)

This compound is a well-documented activator of hERG channels.[1][4] This activation is characterized by a slowing of the channel's inactivation kinetics.[4] However, this compound also displays a dual mode of action, acting as a partial blocker of hERG channels at higher concentrations.[1][4]

Kv4.3 Channels (Ito)

The compound also activates Kv4.3 channels, which contribute to the early phase of cardiac action potential repolarization.[5][6] This dual activation of both early and late repolarizing currents contributes to its observed antiarrhythmic effects.[2]

Effects on Other Ion Channels

Beyond its primary effects on cardiac potassium channels, this compound has been shown to modulate other ion transport mechanisms.

Chloride Channels

In human red blood cells, this compound acts as a potent inhibitor of chloride conductance.[3] This effect is observed at lower micromolar concentrations.

Non-selective Cation Channels (NSC)

At higher concentrations in erythrocytes, this compound enhances the activity of a non-selective cation channel, leading to increased sodium influx.[3] The exact molecular identity of this channel and the mechanism of activation remain subjects of ongoing research.

Quantitative Data Summary

The following tables summarize the available quantitative data on the electrophysiological effects of this compound.

Table 1: Effects of this compound on Cardiac Potassium Channels

| Parameter | Channel/Current | Species/Cell Line | Concentration | Effect | Reference(s) |

| EC50 | hERG (Kv11.1) | Xenopus laevis oocytes | 79.4 µM | Activation | [4] |

| Half-inactivation voltage (V1/2) | hERG (Kv11.1) | Xenopus laevis oocytes | Not specified | Rightward shift of 17.7 mV | [4] |

| Tail Current Increase | IKr | Canine Cardiomyocytes | 5 µM | Significant increase | [1] |

| Tail Current Increase | IKr | Cultured Canine Midmyocardial Cells | Not specified | 60% increase (normal), 68% increase (48h culture) at +50 mV | [1] |

| Current Amplitude Increase | Kv4.3 | HEK293 cells | 10 µM | ~2-fold increase | [7] |

Table 2: In Vivo Effects of this compound on Cardiac Electrophysiology

| Parameter | Animal Model | Dose | Route | Effect | Reference(s) |

| Corrected QT (QTc) Interval | Anesthetized Guinea Pig | 30 mg/kg | i.v. | 25 ± 4% shortening | [1][8] |

| QT Interval | Conscious Guinea Pig | 50 mg/kg | Not specified | 30 ± 6% shortening | [1][8] |

Table 3: Effects of this compound on Erythrocyte Ion Channels

| Parameter | Channel/Conductance | Cell Type | Concentration | Effect | Reference(s) |

| Membrane Potential (in the presence of A23187) | - | Human Red Blood Cells | 10 µM | Hyperpolarization to -85.3 ± 0.8 mV | [3] |

| Membrane Potential (in the presence of A23187) | - | Human Red Blood Cells | 100 µM | Reduced hyperpolarization to -60.6 ± 1.5 mV | [3] |

| Na+ Influx | Non-selective Cation Channel | Human Red Blood Cells | 100 µM | Increased | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of electrophysiological findings. Below are representative protocols for key experiments cited in the literature on this compound.

Whole-Cell Patch-Clamp Recording of hERG Currents in HEK293 Cells

This protocol is adapted from standard methodologies for studying hERG channels.[9][10]

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently transfected with a plasmid encoding the hERG channel using a suitable transfection reagent (e.g., Lipofectamine).

-

Recordings are typically performed 24-48 hours post-transfection.

Solutions:

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -80 mV.

-

Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

-

Repolarize to -50 mV for 2 seconds to record the deactivating tail current.

-

Repeat this protocol at a regular interval (e.g., every 15 seconds) to ensure current stability before and during drug application.

Data Analysis:

-

Peak tail current amplitude is measured upon repolarization to -50 mV.

-

The concentration-response curve for this compound is generated by plotting the percentage increase in tail current as a function of drug concentration.

-

Data are fitted with the Hill equation to determine the EC50.

Measurement of Ito in Canine Ventricular Myocytes

This protocol is based on established methods for isolating and recording from canine cardiomyocytes.[11][12]

Cell Isolation:

-

Ventricular myocytes are enzymatically isolated from canine hearts by retrograde perfusion with a collagenase-containing solution.

-

Isolated myocytes are stored in a Tyrode's solution at room temperature.

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate Ito, a Ca2+ channel blocker (e.g., 200 µM CdCl2) and a Na+ channel blocker (e.g., 30 µM TTX) are added.

-

Internal Solution (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a brief prepulse to -40 mV for 500 ms to inactivate Na+ channels.

-

Apply depolarizing test pulses from -30 mV to +60 mV in 10 mV increments for 500 ms.

-

Return to the holding potential of -80 mV.

Data Analysis:

-

The peak outward current during the depolarizing test pulse is measured as the Ito amplitude.

-

The effect of this compound is quantified by comparing the Ito amplitude before and after drug application.

Signaling Pathways and Experimental Workflows

While the direct molecular targets of this compound on ion channels are partially understood, the upstream and downstream signaling pathways remain largely uncharacterized. The following diagrams illustrate the known interactions and a typical experimental workflow.

Conclusion and Future Directions

This compound presents a compelling profile as a modulator of multiple ion channels, with potential therapeutic applications in cardiology. Its dual activation of IKr and Ito highlights a novel approach to antiarrhythmic drug design. However, significant gaps in our understanding remain. Future research should focus on:

-

Comprehensive Dose-Response Studies: Elucidating the concentration-dependent effects of this compound on the kinetic properties of hERG and Kv4.3 channels is essential for a complete understanding of its mechanism of action.

-

Identification of Molecular Determinants: Investigating the specific binding sites of this compound on its target channels will aid in the design of more potent and selective analogs.

-

Elucidation of Signaling Pathways: Determining the intracellular signaling cascades, if any, that are modulated by this compound will provide a more complete picture of its cellular effects.

-

In Vivo Studies: Further in vivo studies are necessary to translate the cellular electrophysiological findings into a comprehensive understanding of its systemic effects and therapeutic potential.

This technical guide provides a summary of the current knowledge on the electrophysiology of this compound. As research progresses, a more detailed and nuanced understanding of this intriguing compound will undoubtedly emerge.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The Chloride Conductance Inhibitor this compound Enhances the Activity of a Non-selective Cation Channel in Hyperpolarizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NS 3623 | CAS:343630-41-1 | KV11.1 (hERG) channel activator; antiarrhythmic | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Regulation of Kv4.3 and hERG potassium channels by KChIP2 isoforms and DPP6 and response to the dual K+ channel activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Kv4.3 and hERG potassium channels by KChIP2 isoforms and DPP6 and response to the dual K+ channel activator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vivo effects of the IKr agonist this compound on cardiac electrophysiology of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cellular electrophysiology of canine pulmonary vein cardiomyocytes: action potential and ionic current properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

The Enigmatic Profile of NS3623: A Technical Guide to its Structure-Activity Relationship and Ion Channel Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: NS3623 has been primarily characterized as a potent modulator of voltage-gated potassium (Kv) channels, specifically targeting the human Ether-à-go-go-Related Gene (hERG) channel (KCNH2 or Kv11.1) and the Kv4.3 channel, which conduct the rapid component of the delayed rectifier potassium current (IKr) and the transient outward potassium current (Ito), respectively. While initial interest may lie in its potential as a KCa2 channel activator, a thorough review of the existing scientific literature reveals no direct evidence to support this activity. This guide provides a comprehensive overview of the established structure-activity relationships and pharmacological effects of this compound on its known ion channel targets, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Introduction: The Dual-Action Modulator of Cardiac Repolarization

This compound, chemically known as N-(4-bromo-2-(1H-tetrazol-5-yl)phenyl)-N'-(3'-(trifluoromethyl)phenyl)urea, is a small molecule that has garnered attention for its unique dual-action profile on cardiac ion channels. It has been reported to act as both an activator and, under certain conditions, a partial inhibitor of the hERG channel, a critical component in cardiac action potential repolarization.[1][2] Furthermore, its activity extends to the Kv4.3 channel, another key player in the early phase of repolarization.[3][4] This multifaceted interaction with crucial cardiac potassium channels underscores its potential as a pharmacological tool and a lead compound for the development of novel anti-arrhythmic agents.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data on the pharmacological effects of this compound on its primary ion channel targets.

Table 1: Electrophysiological Effects of this compound on hERG (Kv11.1) Channels

| Parameter | Value | Cell Type | Experimental Conditions | Reference |

| EC50 for hERG activation | 79.4 µM | Xenopus laevis oocytes | Two-electrode voltage clamp | [5] |

| Increase in IKr tail current | 60% (normal Mid cells), 68% (48h cultured cells) | Canine Midmyocardial Cells | Patch-clamp | [1] |

| Shift in half-inactivation voltage (V0.5) | +17.7 mV | Xenopus laevis oocytes | Two-electrode voltage clamp | [5] |

| QTc interval shortening (in vivo) | 25 ± 4% | Anesthetized guinea pigs | 30 mg/kg i.v. | [6] |

| QT interval shortening (in vivo) | 30 ± 6% | Conscious guinea pigs | 50 mg/kg | [6] |

Table 2: Effects of this compound on Kv4.3 Channels

| Parameter | Effect | Cell Type | Experimental Conditions | Reference |

| Kv4.3 current amplitude | Increased | HEK293 cells | Whole-cell patch-clamp | [7] |

| Modulation of inactivation time course | Dependent on KChIP2 isoform co-expression | HEK293 cells | Whole-cell patch-clamp | [7] |

Table 3: Other Reported Activities of this compound

| Target/Effect | IC50/EC50 | System | Reference |

| Chloride conductance inhibition | Not specified | Red blood cells | [8] |

| Non-selective cation channel enhancement | Not specified | Red blood cells | [8] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.

Electrophysiological Recordings in Xenopus laevis Oocytes

-

Objective: To characterize the effect of this compound on the biophysical properties of hERG channels.

-

Method:

-

Oocytes are harvested and injected with cRNA encoding the hERG channel.

-

After incubation to allow for channel expression, oocytes are placed in a recording chamber perfused with a standard bathing solution.

-

Two-electrode voltage clamp is used to control the membrane potential and record the resulting ionic currents.

-

A voltage protocol is applied to elicit hERG currents, typically involving a depolarizing pulse to activate the channels followed by a repolarizing step to measure the tail current.

-

This compound is applied at various concentrations to determine its effect on current amplitude and gating kinetics (activation, inactivation, and deactivation).

-

Data are analyzed to calculate parameters such as EC50 and changes in the voltage-dependence of gating.

-

Patch-Clamp Electrophysiology in Mammalian Cells (HEK293, Cardiomyocytes)

-

Objective: To study the effects of this compound on IKr and Ito in a mammalian expression system or native cells.

-

Method:

-

HEK293 cells are transiently transfected with plasmids encoding the desired ion channel subunits (e.g., Kv11.1 for hERG, Kv4.3 with accessory subunits for Ito). Cardiomyocytes are enzymatically isolated from cardiac tissue.

-

Whole-cell patch-clamp configuration is established using a glass micropipette filled with an internal solution and forming a high-resistance seal with the cell membrane.

-

The membrane is ruptured to allow electrical access to the cell interior.

-

Voltage-clamp protocols specific for isolating IKr or Ito are applied.

-

This compound is perfused into the recording chamber, and changes in current characteristics are recorded and analyzed.

-

Visualizing the Mechanisms of Action

Signaling Pathway of this compound on hERG Channels

References

- 1. NS 3623 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Chloride Conductance Inhibitor this compound Enhances the Activity of a Non-selective Cation Channel in Hyperpolarizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Kv4.3 and hERG potassium channels by KChIP2 isoforms and DPP6 and response to the dual K+ channel activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NS-3623 | 343630-41-1 | Potassium Channel | MOLNOVA [molnova.com]

- 6. selleckchem.com [selleckchem.com]

- 7. In vivo effects of the IKr agonist this compound on cardiac electrophysiology of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of the NS3623 Compound: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS3623, with the chemical formula C15H10BrF3N6O, is a small molecule compound that has garnered significant interest in the field of cardiac electrophysiology.[1] This technical guide provides a comprehensive overview of the biophysical properties of this compound, focusing on its interactions with key cardiac ion channels. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those targeting cardiovascular diseases.

Core Biophysical Properties and Mechanism of Action

This compound exhibits a dual-action mechanism, primarily functioning as an activator of two critical potassium channels in the heart: the human Ether-à-go-go-Related Gene (hERG) channel, which conducts the rapid delayed rectifier potassium current (IKr), and the Kv4.3 channel, responsible for the transient outward potassium current (Ito).[1][2] This dual activation has significant implications for cardiac repolarization.

In addition to its activating properties, this compound has been observed to act as a partial blocker of hERG channels at higher concentrations.[1] Furthermore, it has been identified as an inhibitor of chloride conductance.[2]

The primary therapeutic potential of this compound lies in its antiarrhythmic effects, which are attributed to its ability to modulate cardiac action potential duration by enhancing repolarizing currents.[1]

Quantitative Data Summary

The following tables summarize the key quantitative biophysical data for the this compound compound based on available research.

Table 1: In Vitro Efficacy and Potency of this compound

| Parameter | Target | Cell Type | Value | Reference(s) |

| EC50 | hERG (IKr) Activation | Xenopus laevis oocytes | 79.4 µM | [3] |

| Current Increase | Kv4.3 (Ito) | HEK293 cells | ~1.44-fold (at +30 mV) | [2] |

| IC50 | Chloride Conductance Inhibition | Red Blood Cells | 210 nM | [2] |

Table 2: Electrophysiological Effects of this compound on hERG (IKr) Channels

| Parameter | Conditions | Effect | Reference(s) |

| Half-inactivation Voltage (V1/2) | Xenopus laevis oocytes | Rightward shift of 17.7 mV | [3] |

| Time Constant of Inactivation | Xenopus laevis oocytes | Increased (slower onset of inactivation) | [3] |

| Peak Tail Current Density | Canine Cardiomyocytes (cultured for 48h) | Increased by 68% (at +50 mV activating pulse) | [4] |

Table 3: In Vivo Electrophysiological Effects of this compound

| Species | Dosage | Effect on QT Interval | Reference(s) |

| Anesthetized Guinea Pig | 30 mg/kg (i.v.) | Shortened by 25 ± 4% | [3] |

| Conscious Guinea Pig | 50 mg/kg | Shortened by 30 ± 6% | [3] |

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway: this compound Action on Cardiac Action Potential

Experimental Workflow: Whole-Cell Patch-Clamp for IKr and Ito Recording

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording of IKr (hERG) and Ito (Kv4.3) Currents

This protocol is a generalized guide for recording IKr and Ito currents from cardiomyocytes or a suitable heterologous expression system (e.g., HEK293 cells) to study the effects of this compound.

1. Cell Preparation:

-

Cardiomyocytes: Isolate ventricular myocytes from a suitable animal model (e.g., canine, guinea pig) using standard enzymatic digestion protocols.

-

HEK293 Cells: Culture HEK293 cells stably expressing either hERG or Kv4.3 channels in appropriate media. For co-expression studies, transfect cells with the necessary channel subunits (e.g., KChIP2 and DPP6 for Kv4.3).

2. Solutions:

-

External Solution (Tyrode's Solution): (in mM) 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 Glucose, 5 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution for IKr: (in mM) 130 KCl, 1 MgCl2, 5 MgATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

-

Internal (Pipette) Solution for Ito: (in mM) 130 KCl, 1 MgCl2, 5 MgATP, 10 EGTA, 10 HEPES. To block ICa,L, CdCl2 (0.2 mM) can be added to the external solution. To isolate Ito from other potassium currents, specific blockers for IKr and IKs can be used.

3. Electrophysiological Recording:

-

Pipettes: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Recording:

-

Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to stabilize for 5-10 minutes before recording.

-

Perform recordings at a controlled temperature (e.g., 35-37°C).

-

4. Voltage-Clamp Protocols:

-

For IKr (hERG):

-

Holding potential: -80 mV.

-

Depolarizing step to +20 mV for 1-2 seconds to activate the channels.

-

Repolarizing step to -50 mV to record the tail current, which is characteristic of IKr.

-

-

For Ito (Kv4.3):

-

Holding potential: -80 mV.

-

A brief prepulse to -40 mV to inactivate sodium channels.

-

Depolarizing steps from -50 mV to +60 mV in 10 mV increments to elicit the transient outward current.

-

5. Data Analysis:

-

Measure the peak current amplitude for Ito and the peak tail current for IKr.

-

Analyze current-voltage (I-V) relationships.

-

Fit activation and inactivation curves using appropriate Boltzmann functions.

-

Analyze the time course of current activation, inactivation, and deactivation by fitting with exponential functions.

-

Compare these parameters before and after the application of this compound at various concentrations to determine its effects.

Conclusion

This compound is a multifaceted compound with significant potential for modulating cardiac electrophysiology. Its dual activation of IKr and Ito currents presents a novel approach to antiarrhythmic therapy. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the biophysical properties and therapeutic applications of this compound. As with any electrophysiological study, careful optimization of experimental conditions is crucial for obtaining robust and reproducible results.

References

- 1. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]